3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate
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Overview
Description
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16ClN2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate typically involves the reaction of 3-[(methoxycarbonyl)amino]phenol with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: A related carbamate compound used as a herbicide.
Desmedipham: Another carbamate herbicide with similar structural features.
Ethofumesate: A herbicide that shares some functional groups with the compound .
Uniqueness
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2O4 |
---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-7-13(17)14(8-10)19-16(21)23-12-5-3-4-11(9-12)18-15(20)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
FSHHKRRGWFNQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origin of Product |
United States |
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